molecular formula C4H6N4O4 B579775 Cyanoguanidine oxalate CAS No. 15895-49-5

Cyanoguanidine oxalate

Cat. No. B579775
CAS RN: 15895-49-5
M. Wt: 174.116
InChI Key: DMYGSSOKJQOGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanoguanidine involves a series of reactions. One method involves the reaction of a metal oxide with a source of carbon to produce a finely divided metal carbide at an elevated temperature. This is immediately reacted with nitrogen gas to form a metal cyanamide . Another method involves ion-exchange between azolium chloride or iodide with silver dicyanamide .


Molecular Structure Analysis

The molecular structure of cyanoguanidine has been studied extensively. It is known that the structures and stabilities of cyanoguanidine and its isomers are of significant interest .


Chemical Reactions Analysis

Cyanoguanidine oxalate can undergo various chemical reactions. For instance, it can react with water to decompose the metal carbide into acetylene and acetylene-related compounds and metal hydroxide . The oxalate ions are linked to negative side effects of certain drugs, including severe nerve pain characterized by allodynia .

Scientific Research Applications

Synthesis of Coordination Compounds

Cyanoguanidine is widely employed as a ligand in the synthesis of coordination compounds with transition metals . The synthesis and structure of several metal guanidinate and transition metal cyanoguanidine coordination compounds have been studied, which may display interesting magnetic and nonlinear optical properties .

Nitrogen-based Materials

Cyanoguanidine, as a nitrile derived from guanidine, has attracted attention in the field of nitrogen-based materials . These materials have widespread applications in basic research and applied fields .

3. Histamine H1 and H2 Receptor Antagonist A series of cyanoguanidines was synthesized by linking mepyramine-type H1 receptor antagonist substructures with roxatidine-, tiotidine-, or ranitidine-type H2 receptor antagonist moieties . These pharmacological hybrids combining H1R and H2R antagonistic activity could be used in the development of potential pharmacotherapeutic agents .

Ammonothermal Syntheses

Ammonothermal syntheses have been utilized to explore the feasibility of new guanidinates . A novel magnesium guanidinate phase, Mg (CN3H4)2, was obtained from guanidine precursors .

Aqueous Synthesis

For the stable ligand cyanoguanidine, aqueous synthesis is well suited and was used to good effect in the preparation of new transition metal cyanoguanidine compounds .

Production of Cyanoguanidine

Cyanoguanidine can be produced by using a source of energy to react a metal oxide with a source of nitrogen . This method could be used in the production of a composition comprising cyanoguanidine .

Safety And Hazards

Cyanoguanidine oxalate is used in laboratory settings. It is recommended that users avoid dust formation and use personal protective equipment as required. It should not be released into the environment .

properties

IUPAC Name

2-cyanoguanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4.C2H2O4/c3-1-6-2(4)5;3-1(4)2(5)6/h(H4,4,5,6);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYGSSOKJQOGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C(N)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703307
Record name Oxalic acid--N''-cyanoguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanoguanidine oxalate

CAS RN

15895-49-5
Record name Oxalic acid--N''-cyanoguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.